N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-5-methylisoxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-5-methylisoxazole-3-carboxamide is a useful research compound. Its molecular formula is C14H12FN5O3 and its molecular weight is 317.28. The purity is usually 95%.
BenchChem offers high-quality N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-5-methylisoxazole-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-5-methylisoxazole-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anti-Alzheimer Agents
This compound is structurally similar to 4-oxobenzo[d]1,2,3-triazin derivatives, which have been synthesized and screened against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are key targets in the treatment of Alzheimer’s disease .
Chemical Transformations
The [1,2,3]triazin-4(3H)-one ring, a core structure in this compound, is a synthetically important molecular platform for a variety of chemical transformations .
Synthesis of Phthalazinone Scaffolds
The compound could potentially be used in the synthesis of phthalazinone scaffolds, which are potent inhibitors of poly (ADP-ribose) polymerase .
Design of Isocorydine Derivatives
The compound could also be used in the design of isocorydine derivatives with anticancer effects .
Antimicrobial Potential
Compounds structurally similar to this one have shown good antimicrobial potential .
Neuroprotective Activity
Some 4-oxobenzo[d]1,2,3-triazin derivatives have shown significant neuroprotective activity against H2O2-induced oxidative stress .
Mechanism of Action
Target of Action
The primary target of the compound N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-5-methylisoxazole-3-carboxamide is believed to be cholinesterase enzymes, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes play a crucial role in the nervous system by breaking down acetylcholine, a neurotransmitter that is essential for transmitting signals in the nervous system .
Mode of Action
N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-5-methylisoxazole-3-carboxamide interacts with its targets, AChE and BuChE, by inhibiting their activity . This inhibition prevents the breakdown of acetylcholine, thereby increasing its availability and enhancing signal transmission in the nervous system .
Biochemical Pathways
The compound’s action affects the cholinergic pathway, which involves the synthesis, release, and degradation of acetylcholine . By inhibiting AChE and BuChE, N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-5-methylisoxazole-3-carboxamide disrupts the normal degradation of acetylcholine, leading to an increase in acetylcholine levels . This can enhance cholinergic transmission, which is often impaired in conditions like Alzheimer’s disease .
Result of Action
The molecular and cellular effects of N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-5-methylisoxazole-3-carboxamide’s action primarily involve an increase in acetylcholine levels due to the inhibition of AChE and BuChE . This can enhance cholinergic transmission, potentially improving cognitive function in conditions characterized by cholinergic deficits .
properties
IUPAC Name |
N-[2-(6-fluoro-4-oxo-1,2,3-benzotriazin-3-yl)ethyl]-5-methyl-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN5O3/c1-8-6-12(18-23-8)13(21)16-4-5-20-14(22)10-7-9(15)2-3-11(10)17-19-20/h2-3,6-7H,4-5H2,1H3,(H,16,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTCXDSGCNJPERE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NCCN2C(=O)C3=C(C=CC(=C3)F)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.